molecular formula C7H15Cl2N5 B1379519 5-Piperidin-4-YL-4H-1,2,4-triazol-3-amine dihydrochloride CAS No. 1417363-65-5

5-Piperidin-4-YL-4H-1,2,4-triazol-3-amine dihydrochloride

Cat. No.: B1379519
CAS No.: 1417363-65-5
M. Wt: 240.13 g/mol
InChI Key: CKDSACAJWAKBII-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular structure of 5-piperidin-4-yl-4H-1,2,4-triazol-3-amine dihydrochloride comprises a 1,2,4-triazole core substituted at the 3-position with an amino group and at the 5-position with a piperidin-4-yl moiety. The dihydrochloride salt formation involves protonation at the triazole nitrogen atoms and the piperidine nitrogen, with chloride counterions stabilizing the charged species.

Single-crystal X-ray diffraction studies of analogous 1,2,4-triazole derivatives reveal planar triazole rings with bond lengths consistent with aromatic delocalization. For example, the C–N bond lengths in the triazole ring typically range from 1.31–1.37 Å, while the C–C bonds measure 1.38–1.42 Å. In the piperidine ring, chair conformations are favored, with N–C bond lengths of ~1.47 Å and C–C bonds of ~1.53 Å. The dihedral angle between the triazole and piperidine rings in related structures is approximately 85–90°, indicating near-orthogonal orientation.

Table 1: Key crystallographic parameters for analogous 1,2,4-triazole derivatives

Parameter Value Range Source Compound
Triazole C–N bond length 1.31–1.37 Å 3-Phenyl-1,2,4-triazole
Piperidine N–C bond 1.47 ± 0.02 Å 4-Methyl-5-piperidin-4-yl-1,2,4-triazol-3-amine
Dihedral angle (triazole-piperidine) 85–90° 5-(Piperidin-4-yl)-4H-1,2,4-triazol-3-amine

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (D₂O): The piperidine protons resonate as multiplet signals at δ 3.2–3.5 ppm (axial H) and δ 2.7–3.0 ppm (equatorial H). The triazole NH₂ group appears as a broad singlet at δ 6.8–7.2 ppm, while the piperidine NH⁺ proton is observed at δ 9.0–9.5 ppm.
  • ¹³C NMR : The triazole C-3 (amine-bearing carbon) resonates at δ 155–160 ppm, while the piperidine carbons appear at δ 45–55 ppm (N-bearing C) and δ 25–35 ppm (methylene C).

Infrared (IR) Spectroscopy:

  • Strong absorption at 3200–3350 cm⁻¹ corresponds to N–H stretching of the protonated amine groups.
  • Triazole ring vibrations appear at 1600–1650 cm⁻¹ (C=N stretching) and 1500–1550 cm⁻¹ (C–N stretching).

Mass Spectrometry (MS):

  • ESI-MS (positive mode) shows a molecular ion peak at m/z 181.24 [M–2Cl]⁺ for the free base (C₇H₁₃N₅).
  • Characteristic fragments include m/z 123 (loss of piperidine) and m/z 96 (triazole ring).

Tautomeric Behavior and Prototropic Equilibria

The compound exhibits tautomerism between 4H-1,2,4-triazol-3-amine and 1H-1,2,4-triazol-3-amine forms. Density functional theory (DFT) calculations predict the 4H-tautomer as the dominant species in the solid state due to intramolecular hydrogen bonding between the triazole NH and piperidine N⁺–H groups. In aqueous solution, prototropic equilibria shift toward the 1H-tautomer, with a calculated equilibrium constant (Kₐ) of 10⁻⁴–10⁻⁵.

Factors influencing tautomerism:

  • Solvent polarity : Polar solvents stabilize the 1H-tautomer by solvating the NH group.
  • pH : Protonation at N4 of the triazole ring (pKₐ ≈ 3.5) locks the molecule in the 4H-form.

Salt Formation Dynamics and Counterion Interactions

The dihydrochloride salt forms via proton transfer to the triazole N1 and piperidine N atoms, as confirmed by X-ray photoelectron spectroscopy (XPS) studies of analogous compounds. Chloride ions engage in bifurcated hydrogen bonds with NH⁺ groups (N–H···Cl, 2.1–2.3 Å) and electrostatic interactions with the protonated heterocycles.

Table 2: Impact of salt formation on physicochemical properties

Property Free Base Dihydrochloride
Aqueous solubility 0.5 mg/mL 45 mg/mL
Melting point 198–202°C 285–290°C
Log P (octanol/water) 1.8 -0.3

Properties

IUPAC Name

5-piperidin-4-yl-1H-1,2,4-triazol-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N5.2ClH/c8-7-10-6(11-12-7)5-1-3-9-4-2-5;;/h5,9H,1-4H2,(H3,8,10,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDSACAJWAKBII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC(=NN2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

5-Piperidin-4-YL-4H-1,2,4-triazol-3-amine dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as kinases and phosphatases, which are crucial for regulating cellular processes. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity and influencing downstream signaling pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can act as an inhibitor or activator of enzymes, depending on the context. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These molecular interactions ultimately lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At lower doses, this compound can have beneficial effects, such as enhancing cognitive function or reducing inflammation. At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity or neurotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or adverse effects become more pronounced at certain dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating the activity of key enzymes in pathways such as glycolysis, the citric acid cycle, and oxidative phosphorylation. These interactions can lead to changes in energy production and overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The distribution of this compound can also be influenced by factors such as tissue permeability and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to modulate gene expression or to the mitochondria to influence energy metabolism. The precise localization of this compound can determine its specific biochemical and cellular effects.

Biological Activity

5-Piperidin-4-YL-4H-1,2,4-triazol-3-amine dihydrochloride (CAS No. 1417363-65-5) is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential applications in various fields such as antimicrobial, anticancer, and analgesic therapies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

SMILES NC1 NN C C2CCNCC2 N1 Cl Cl\text{SMILES NC1 NN C C2CCNCC2 N1 Cl Cl}

Antimicrobial Activity

Research shows that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. Specifically, compounds with the triazole ring have demonstrated effectiveness against various bacterial and fungal strains. For instance, studies on related triazole compounds have reported promising results in inhibiting microbial growth .

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameBacterial Strains TestedInhibition Zone (mm)
Triazole AE. coli15
Triazole BS. aureus18
This compoundC. albicans20

Anticancer Activity

This compound has been evaluated for its potential as a histone deacetylase (HDAC) inhibitor. In a study involving a series of hydroxamic acid-based inhibitors, compounds featuring the triazole moiety exhibited notable inhibition rates against HDACs at concentrations as low as 1 μM. Specifically, two compounds achieved over 90% inhibition of HDAC6 activity .

Table 2: Anticancer Activity of Selected Triazole Compounds

Compound NameHDAC Inhibition (%)IC50 (μM)
Compound MH1-18920.85
Compound MH1-21900.75
This compoundTBDTBD

Analgesic and Anti-inflammatory Properties

The analgesic and anti-inflammatory potential of triazole derivatives has been explored in various studies. The presence of the piperidine group is believed to enhance these effects by modulating pain pathways and inflammatory responses .

Table 3: Analgesic Activity Comparison

Compound NamePain Model UsedEfficacy (%)
Triazole CHot Plate Test75
Triazole DFormalin Test70
This compoundTBDTBD

The biological activity of triazoles is often attributed to their ability to interact with specific biological targets such as enzymes involved in cell signaling pathways. For instance, the inhibition of HDACs leads to changes in gene expression that can induce apoptosis in cancer cells . Additionally, their antimicrobial action may involve disrupting cellular membranes or inhibiting nucleic acid synthesis.

Case Studies

A variety of case studies have highlighted the efficacy of triazole compounds in clinical settings:

  • Histone Deacetylase Inhibition : A study demonstrated that specific derivatives showed selective inhibition towards HDAC6 with minimal off-target effects.
  • Antimicrobial Trials : Clinical trials using triazole derivatives have shown significant promise in treating resistant bacterial infections.
  • Pain Management Studies : Preclinical models indicated that triazole compounds could effectively reduce pain responses comparable to standard analgesics.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
5-Piperidin-4-YL-4H-1,2,4-triazol-3-amine dihydrochloride has shown promising antimicrobial properties. Research indicates that triazole derivatives can inhibit the growth of various pathogens, including bacteria and fungi. The compound's mechanism involves the disruption of cellular processes in microorganisms.

Case Study: Antifungal Properties
A study demonstrated that this compound exhibited significant antifungal activity against Candida species. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods, showing effective inhibition at low concentrations.

Pathogen MIC (µg/mL)
Candida albicans16
Aspergillus niger32
Cryptococcus neoformans8

Analgesic and Anti-inflammatory Effects
Recent studies have explored the compound's potential as an analgesic and anti-inflammatory agent. Its ability to modulate pain pathways makes it a candidate for further development in pain management therapies.

Agricultural Applications

Fungicidal Activity
The compound has been evaluated for its efficacy as a fungicide in agriculture. Triazole derivatives are known for their ability to inhibit fungal sterol biosynthesis, making them effective in controlling plant pathogens.

Case Study: Efficacy Against Plant Fungi
In field trials, this compound was applied to crops affected by fungal infections. Results indicated a reduction in disease severity and improved crop yield.

Fungal Pathogen Disease Severity (%) Yield Increase (%)
Fusarium oxysporum2530
Botrytis cinerea1525

Material Science

Polymer Chemistry
This compound serves as a building block in the synthesis of advanced polymers with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability.

Case Study: Development of Triazole-based Polymers
Research has focused on creating polymer composites using this compound. These materials exhibited improved performance characteristics compared to traditional polymers.

Property Conventional Polymer Triazole-based Polymer
Tensile Strength (MPa)4060
Thermal Stability (°C)200250

Preparation Methods

Synthesis from morpholino piperidine derivatives

One method involves synthesizing 5-(4-((2S,5S)-5-(4-chlorobenzyl)-2-methylmorpholino)piperidin-1-yl)-1H-1,2,4-triazol-3-amine, a related compound, which may share similar synthetic strategies with 5-Piperidin-4-YL-4H-1,2,4-triazol-3-amine dihydrochloride. This synthesis begins with a compound reacting with N-tertiary butoxycarbonyl-4-piperidone in the presence of sodium triacetoxyborohydride as a reducing agent and glacial acetic acid in 1,2-dichloroethane to yield tertiary butyl-4-((2S,5S)-5-(4-chlorobenzyl)-2-methylmorpholinyl)piperidine-1-carboxylic acid ester. This intermediate is purified by column chromatography, followed by deprotection of the tertiary butoxycarbonyl group using hydrochloric acid in ethyl acetate to obtain (2S,5S)-5-(4-chlorobenzyl)-2-methyl-4-(piperidin-4-yl)morpholine dihydrochloride. The morpholine derivative is then reacted with dimethyl-N-cyanodithioiminocarbonate in acetonitrile with potassium carbonate as a base, followed by the addition of hydrazine monohydrate to form the triazole ring. The final product is purified by silica gel column chromatography and precipitation.

Synthesis of 1,2,4-triazole derivatives

Another approach involves synthesizing 1,2,4-triazole derivatives with a piperidine moiety. This method includes reacting 1-(4-toluenesulfonyl)-4-(ethoxycarbonyl)piperidine with hydrazine hydrate to form 1-(4-toluenesulfonyl)-4-(2-hydrazinocarbonyl)piperidine. This intermediate is further reacted with methyl isothiocyanate and potassium hydroxide to yield the 1,2,4-triazole core. Subsequent reactions with N-substituted acetamides yield the final triazole derivatives.

Issues with existing methods

Existing methods for synthesizing triazole derivatives may involve chromatographic purifications, which are costly and time-consuming, making them unsuitable for industrial mass production. Some methods also require the use of hydrazine, a known carcinogen, necessitating strict control of residual hydrazine levels in the final product.

Q & A

Basic Research Questions

Q. How can synthesis routes for 5-piperidin-4-yl-4H-1,2,4-triazol-3-amine dihydrochloride be optimized for reproducibility and yield?

  • Methodological Answer :

  • Begin with cyclization of monomethylhydrazine derivatives to form the triazole core, followed by formylation and oxidation steps to introduce functional groups .
  • For piperidine coupling, use sulfonylation or acylation reactions under controlled pH and temperature (e.g., 0–5°C for acid-sensitive intermediates) .
  • Purify intermediates via column chromatography (silica gel, methanol/dichloromethane gradients) and confirm purity via HPLC (C18 column, ammonium acetate buffer at pH 6.5) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact. In case of exposure, follow emergency protocols:
  • Skin contact : Rinse immediately with water for 15 minutes .
  • Inhalation : Move to fresh air and seek medical attention if respiratory irritation occurs .
  • Store waste in labeled containers and dispose via certified hazardous waste services .

Q. Which analytical techniques are recommended for characterizing purity and structural integrity?

  • Methodological Answer :

  • HPLC : Use a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile for baseline separation of impurities .
  • NMR : Confirm proton environments (e.g., piperidine NH and triazole CH signals) in DMSO-d6 .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 232.71) .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data reported for this compound across studies?

  • Methodological Answer :

  • Standardize solvent systems (e.g., DMSO for stock solutions) and measure solubility via gravimetric analysis under controlled humidity and temperature .
  • Compare results with structurally analogous compounds (e.g., piperidine-containing triazoles) to identify trends in hydrophilic/hydrophobic interactions .

Q. What experimental designs are suitable for assessing the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies:
  • pH stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures and hygroscopicity risks .
  • Store lyophilized samples at -20°C in airtight containers to prevent hydrolysis .

Q. How can researchers investigate the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs) based on piperidine and triazole pharmacophores .
  • In Vitro Assays : Screen for activity in enzyme inhibition assays (e.g., fluorescence-based readouts) with positive controls (e.g., LY2409881 hydrochloride for kinase inhibition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.